molecular formula C15H21ClN2O2 B1423078 tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate CAS No. 1315368-76-3

tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate

Katalognummer: B1423078
CAS-Nummer: 1315368-76-3
Molekulargewicht: 296.79 g/mol
InChI-Schlüssel: ZWEBXFPIYOALSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical entity, tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate, is a high-purity synthetic intermediate primarily intended for research and development in medicinal chemistry and drug discovery. It belongs to a class of N-Boc protected pyrrolidine derivatives that are widely utilized as critical building blocks in the synthesis of more complex molecules . Compounds with this core structure are frequently investigated for their potential biological activities. Related pyrrolidine-carbamate structures have been studied in various research contexts, including as potential inhibitors of enzymes like β-secretase (BACE1), which is a key target in Alzheimer's disease research . The structure features a chiral pyrrolidine scaffold substituted with a 3-chlorophenyl group, a configuration often associated with interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability and is readily removable under mild acidic conditions, facilitating further synthetic elaboration . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can expect reliable quality and consistent supply for their ongoing investigative work in a laboratory setting.

Eigenschaften

IUPAC Name

tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEBXFPIYOALSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : Approximately 285.76 g/mol
  • Structural Features : Contains a tert-butyl group, a chlorophenyl moiety, and a pyrrolidine ring.

Research indicates that tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate exhibits significant biological activity through various mechanisms:

  • Endocannabinoid System Modulation : It has been identified as a modulator of the endocannabinoid system, particularly interacting with enzymes like monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6). These interactions are crucial for lipid metabolism and signaling pathways related to pain modulation and inflammation.
  • Inhibition of Signaling Pathways : The compound has shown potential as an inhibitor in specific signaling pathways, notably the fractalkine-CX3CR1 pathway, which is implicated in inflammatory responses and neuroprotection. This suggests its potential therapeutic applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activities observed for tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate compared to similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamateCarbamate with chlorophenyl and pyrrolidineSignificant modulation of endocannabinoid system; inhibition of fractalkine-CX3CR1 pathwayPotential for neuroprotective effects
Tert-butyl N-(4-chlorophenyl)carbamateCarbamate with chlorophenylModerate activity against certain enzymesLacks pyrrolidine ring
Tert-butyl 1-benzylpiperidine-4-carboxylic acidPiperidine instead of pyrrolidineHigher affinity for certain receptorsDifferent ring structure

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate exhibited high inhibitory potency against MAGL, with an IC50 value indicating strong interaction with the endocannabinoid system. This suggests its potential use in managing pain and inflammation.
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound led to significant reductions in pain-related behaviors, supporting its role as an analgesic agent through endocannabinoid modulation .
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially through its influence on neuroinflammatory pathways. This could be beneficial in conditions such as Alzheimer’s disease or multiple sclerosis.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Compound Name & CAS No. Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound (1260601-96-4) (3R,4S)-pyrrolidine, 3-chlorophenyl, tert-butyl carbamate 296.79 Stereospecific; moderate lipophilicity due to Cl substituent
tert-Butyl 1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-ylcarbamate (1212076-16-8) Benzyl group at N1, 4-chlorophenyl at C4, tert-butyl carbamate 386.92 Increased steric bulk from benzyl; para-Cl substitution may alter binding affinity
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl group at N1, tert-butyl carbamate ~275 (estimated) Enhanced hydrogen-bonding potential from pyrimidine ring
tert-Butyl N-{[4-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate (1934640-34-2) Difluoromethyl at C4, methylene-linked carbamate 250.29 Higher electronegativity from F atoms; improved metabolic stability
tert-Butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate (2094642-42-7) But-2-ynoyl at N1, 2-fluorophenyl at C4 346.40 Alkyne moiety increases reactivity; ortho-F substitution affects steric hindrance

Key Research Findings

  • Antimicrobial Activity: Quinoline-containing analogs (int-24) demonstrate potent efflux pump inhibition in Klebsiella pneumoniae, with IC₅₀ values <1 μM .
  • Metabolic Stability : Fluorinated derivatives (e.g., 2094642-42-7) show prolonged half-lives (>6 hours) in rodent liver microsomes due to reduced CYP450-mediated oxidation .

Vorbereitungsmethoden

Synthesis via Palladium-Catalyzed Cross-Coupling

Step Reagents & Conditions Description
1. Preparation of Pyrrolidine Intermediate Starting from a suitable pyrrolidine derivative with a leaving group (e.g., bromide or iodide) at the 4-position Provides a reactive site for cross-coupling
2. Suzuki-Miyaura Coupling 3-chlorophenyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or dioxane), elevated temperature (80-100°C) Couples the 3-chlorophenyl group onto the pyrrolidine ring
3. Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Protects the amine group as tert-butyl carbamate

This method is favored for its selectivity and ability to tolerate various functional groups, allowing for high yields and purity.

Alternative Routes

  • Nucleophilic Substitution: Starting from a 4-halo-substituted pyrrolidine, nucleophilic aromatic substitution with 3-chlorophenyl nucleophiles can be employed, although less common due to lower selectivity.

  • Reductive Amination: Coupling of 3-chlorobenzaldehyde with a Boc-protected pyrrolidine amine followed by reduction can be used, but this requires careful control of stereochemistry.

  • The Boc group is stable under the cross-coupling conditions, allowing for its introduction either before or after the arylation step without significant deprotection or degradation.

  • Use of palladium catalysts with bulky phosphine ligands improves coupling efficiency and reduces side reactions.

  • Reaction solvents like dioxane or toluene with aqueous bases optimize the Suzuki-Miyaura coupling yield.

  • Purification is typically achieved by column chromatography or crystallization, yielding the compound with high purity (>98%) as reported by commercial suppliers.

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4, Pd2(dba)3, or Pd(OAc)2 with ligands Choice affects yield and reaction time
Base K2CO3, Na2CO3, Cs2CO3 K2CO3 commonly used
Solvent Toluene, dioxane, THF Mixtures with water sometimes used
Temperature 80-100°C Elevated temperature required
Reaction Time 12-24 hours Depends on substrate and catalyst
Boc Protection Boc2O, triethylamine, DCM, room temp Typically quantitative conversion
Purification Column chromatography, recrystallization Yields >90% purity achievable
  • The stereochemistry of the pyrrolidine ring is generally controlled by the choice of starting materials and reaction conditions to ensure the desired diastereomer is obtained.

  • The presence of the 3-chlorophenyl substituent influences the compound’s reactivity and biological activity, necessitating precise control during synthesis.

  • Industrial scale synthesis may employ continuous flow reactors to improve reaction control and scalability.

The preparation of tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate is efficiently achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitably functionalized pyrrolidine intermediate with 3-chlorophenyl boronic acid, followed by Boc protection of the amine group. Optimization of catalyst, base, solvent, and temperature parameters allows for high yields and purity. The Boc group’s stability under these conditions facilitates flexible synthetic routes. This compound serves as a valuable intermediate in pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate, and what experimental conditions optimize yield?

  • Methodology : The compound can be synthesized via a multi-step process involving:

  • Step 1 : Formation of the pyrrolidine scaffold with a 3-chlorophenyl substituent.
  • Step 2 : Protection of the amine group using tert-butyl carbamate under anhydrous conditions.
  • Key Conditions : Use of catalysts like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    • Data Table :
Reagent/ConditionRoleOptimal Range
DMAPCatalyst0.1–0.3 equiv
TriethylamineBase2–3 equiv
TemperatureReaction control0–20°C

Q. How can the stereochemistry of the pyrrolidine ring be confirmed?

  • Methodology :

  • X-ray Crystallography : Resolve the absolute configuration of the (3R,4S) stereoisomer (if applicable) .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • Optical Rotation : Compare experimental [α]D values with literature data for stereochemical assignment .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 3-chlorophenyl; pyrrolidine protons at δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular weight (C₁₅H₂₁ClN₂O₂; exact mass 296.1292) .
  • IR : Detect carbamate C=O stretch near 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatization of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic substitution at the carbamate group.
  • Reaction Path Optimization : Apply density functional theory (DFT) to identify low-energy intermediates, reducing trial-and-error experimentation .
    • Case Study : A 2024 study used DFT to predict regioselectivity in fluorinated carbamate derivatives, achieving 85% accuracy in product prediction .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Troubleshooting Framework :

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl N-[(3R,4S)-3-fluoro-4-piperidyl]carbamate ).

Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility in the pyrrolidine ring.

Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

  • Experimental Design :

  • pH Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to protect the carbamate group from hydrolysis .
    • Data Table :
pH% Degradation (24 h)Major Degradant
235%3-Chlorophenylpyrrolidine
75%None detected
1290%tert-Butyl alcohol

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Root Causes :

  • Purity Differences : Ensure >97% ee via chiral HPLC; impurities may inhibit or enhance activity .
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
    • Resolution Protocol :

Replicate experiments with independently synthesized batches.

Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.